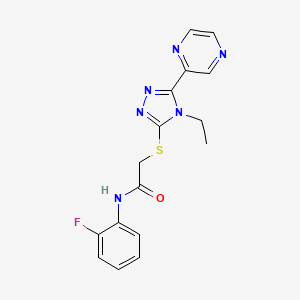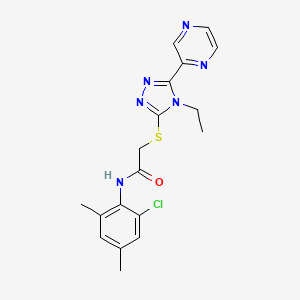
Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring substituted with dimethyl ester groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrrole precursor with a trifluoromethyl-substituted benzaldehyde under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The resulting intermediate is then esterified using dimethyl sulfate or a similar esterifying agent to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as purification by recrystallization or chromatography to obtain the compound in high purity. The use of automated systems and advanced analytical techniques ensures the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-methyl-1-phenyl-1H-pyrrole-3,4-dicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Dimethyl 2-methyl-1-(4-fluorophenyl)-1H-pyrrole-3,4-dicarboxylate: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and potency.
Uniqueness
The presence of the trifluoromethyl group in Dimethyl 2-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-3,4-dicarboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C16H14F3NO4 |
|---|---|
Poids moléculaire |
341.28 g/mol |
Nom IUPAC |
dimethyl 2-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H14F3NO4/c1-9-13(15(22)24-3)12(14(21)23-2)8-20(9)11-6-4-5-10(7-11)16(17,18)19/h4-8H,1-3H3 |
Clé InChI |
GPCUYTYPWJEBJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN1C2=CC=CC(=C2)C(F)(F)F)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12030020.png)

![2-(4-methyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12030025.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12030032.png)

![N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12030042.png)


![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030068.png)


![2-Methoxyethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12030087.png)

